molecular formula C8H5F6NO3S B3031183 4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate CAS No. 1820740-69-9

4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate

Cat. No.: B3031183
CAS No.: 1820740-69-9
M. Wt: 309.19
InChI Key: CVXANEFQUAVFII-UHFFFAOYSA-N
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Description

4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate (4-ATFMTS) is a novel, water-soluble, non-toxic, and biocompatible trifluoromethanesulfonate salt. It is a derivative of 4-aminophenol (4-AP) and has been used in numerous scientific research applications due to its unique properties. 4-ATFMTS has been found to be an effective reagent for synthesis, as well as a useful tool in biochemical and physiological studies.

Scientific Research Applications

Polymerization Initiator

4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate plays a significant role in polymerizations of ethylenic monomers. It acts as a complexation agent for trifluoromethanesulphonates, facilitating the formation of various homoconjugates that are crucial in polymerization reactions, as described by Souverain et al. (1980) in their study on superacid-initiated polymerizations (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

Chemical Synthesis

The compound is used in the synthesis of aminophenyl sulphides. Takeuchi et al. (1988) explored its use in producing 2- and 4-aminophenyl sulphides through reactions involving phenyl azide and sulphides (Takeuchi, Hirayama, Mitani, & Koyama, 1988).

Cyclization Reactions

In the field of organic chemistry, this chemical is crucial for palladium-promoted cyclization reactions of aminoalkenes. The trifluoromethanesulphonate salts of various aminoalkenes are used to produce C- or N-substituted 2-methylpyrrolidines and 2-methylpiperidine, as explored by Pugin and Venanzi (1981) (Pugin & Venanzi, 1981).

α-Glucosidase Inhibitors

Recent research by Shaik et al. (2020) highlights the use of this compound in synthesizing novel diethyl((2-iodo-4-(trifluoromethyl)phenyl)amino)(aryl)methyl)phosphonates, which exhibit strong α-glucosidase inhibitory activity, a key factor in diabetes management (Shaik et al., 2020).

Development of Polyimides

Yin et al. (2005) utilized this compound in the synthesis of novel fluorinated aromatic diamine monomers for creating a series of new fluorine-containing polyimides, which are known for their excellent thermal stability and mechanical properties (Yin, Li, Yang, Yang, Fan, & Liu, 2005).

Production of Fluorinated Polyimides

Tao et al. (2009) conducted research on creating highly fluorinated polyimides using this compound. These materials demonstrated great solubility, outstanding mechanical properties, and low dielectric constants, making them suitable for various industrial applications (Tao, Yang, Liu, Fan, & Yang, 2009).

Safety and Hazards

The safety data sheet for “4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate” indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the trifluoromethylation process, a key reaction in the synthesis of many pharmaceuticals and agrochemicals . The nature of these interactions often involves the formation of electron donor-acceptor complexes, which can undergo single electron transfer reactions under specific conditions .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression patterns . Additionally, its impact on cellular metabolism includes alterations in metabolic flux and the levels of various metabolites, which can have downstream effects on cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, either inhibiting or activating their function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions often involve the formation of stable complexes that alter the normal function of the target biomolecule.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that its effects on cellular function can persist, with some changes in cell signaling and metabolism becoming more pronounced over time . These temporal effects are important for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are critical for determining the safe and effective use of this compound in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux and the levels of specific metabolites, which can have broader implications for cellular function and health . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution patterns can influence its overall efficacy and potential side effects in biological systems.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in directing this compound to particular organelles or cellular structures

Properties

IUPAC Name

[4-amino-3-(trifluoromethyl)phenyl] trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NO3S/c9-7(10,11)5-3-4(1-2-6(5)15)18-19(16,17)8(12,13)14/h1-3H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXANEFQUAVFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135610
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 4-amino-3-(trifluoromethyl)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820740-69-9
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 4-amino-3-(trifluoromethyl)phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820740-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 4-amino-3-(trifluoromethyl)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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